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Compound of Interest

Compound Name: 2-Fluoro-3-methylbenzyl bromide

Cat. No.: B118397

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Fluoro-3-
methylbenzyl bromide (CAS No. 151412-12-3), a key intermediate in various synthetic
applications. This document details predicted Nuclear Magnetic Resonance (NMR) and Mass
Spectrometry (MS) data, alongside experimental Infrared (IR) spectroscopy data. Furthermore,
it outlines the standard experimental protocols for obtaining such spectra and visualizes the
analytical workflows.

Spectral Data Summary

The following tables summarize the key spectral data for 2-Fluoro-3-methylbenzyl bromide.
Due to the limited availability of experimental NMR and MS data in public databases, the NMR
and MS data presented here are predicted based on computational models and analysis of
structurally similar compounds. The IR data is based on experimental findings from the NIST
WebBook.

Table 1: Predicted *H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment
~7.2-7.4 m Aromatic Protons (3H)
45 s -CH2Br (2H)

2.3 S -CHs (3H)
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Predicted in CDCls

Chemical Shift (ppm)

Assignment

~160 (d, 1JCF = 245 Hz)

C-F

~138 (d) Quaternary Aromatic Carbon
~132 (d) Aromatic CH

~128 (d) Aromatic CH

~125 (d) Aromatic CH

~124 (d) Quaternary Aromatic Carbon
~30 -CH2Br

~14 -CHs

Predicted in CDCIs

Table 3: Predicted and Experimental Spectral Data (MS,

IR)
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Spectroscopic

Interpretation/Assi

. Data Type Value
Technique gnment
Molecular lon Peak
Mass Spectrometry
) m/z 202/204 [M]*, [M+2]* (due to
(Predicted) .
Br isotopes)
m/z 123 Loss of Br radical
Tropylium ion
m/z 91 by

fragment

Infrared Spectroscopy

(Experimental)

Wavenumber (cm~1)

~3000 Aromatic C-H Stretch

Wavenumber (cm~1) ~1600, ~1480 Aromatic C=C Stretch
Wavenumber (cm~1) ~1220 C-F Stretch
Wavenumber (cm~1) ~1210 -CHz- Wag
Wavenumber (cm~1) ~680 C-Br Stretch

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data presented above.

These protocols represent standard laboratory practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain *H and 3C NMR spectra for structural elucidation.

Materials:

5 mm NMR tubes

Pipettes

2-Fluoro-3-methylbenzyl bromide sample

Deuterated chloroform (CDCls)
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e \ortex mixer
Procedure:

o Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-3-methylbenzyl
bromide in 0.6-0.7 mL of CDClIs in a clean, dry vial.

o Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
e Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

e Instrument Setup:

o

Insert the NMR tube into the spectrometer's spinner turbine.

[¢]

Place the sample in the NMR magnet.

[¢]

Lock the spectrometer on the deuterium signal of the CDCls.

[e]

Shim the magnetic field to optimize homogeneity.

e 1H NMR Acquisition:
o Acquire the spectrum using a standard proton pulse program.
o Typically, 8-16 scans are sufficient.

o Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10
ppm).

e 13C NMR Acquisition:
o Acquire the spectrum using a standard carbon pulse program with proton decoupling.

o Alarger number of scans (e.g., 128 or more) is typically required due to the lower natural
abundance of 13C.

o Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200
ppm).
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» Data Processing:

o

Apply Fourier transformation to the acquired free induction decays (FIDs).

[¢]

Phase the spectra and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCls: dH = 7.26 ppm,
0C = 77.16 ppm).

[¢]

[¢]

Integrate the peaks in the *H NMR spectrum and determine the multiplicities.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

2-Fluoro-3-methylbenzyl bromide sample (liquid)

FTIR spectrometer with a suitable sampling accessory (e.g., Attenuated Total Reflectance -
ATR)

Solvent for cleaning (e.g., isopropanol or acetone)

Lint-free wipes
Procedure:
e Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

o Sample Application: Place a small drop of the liquid 2-Fluoro-3-methylbenzyl bromide
sample directly onto the ATR crystal.

e Spectrum Acquisition:
o Acquire the sample spectrum.

o Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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o The spectrum is typically recorded in the range of 4000-400 cm~1.

» Data Processing:
o The software automatically subtracts the background spectrum from the sample spectrum.
o ldentify and label the major absorption bands.

» Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a lint-free wipe after
the measurement.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

2-Fluoro-3-methylbenzyl bromide sample

Mass spectrometer with an Electron lonization (El) source

Volatile solvent (e.g., methanol or dichloromethane)

Microsyringe

Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

e Instrument Setup:

o Tune the mass spectrometer according to the manufacturer's instructions.

o Set the ionization mode to Electron lonization (El) at a standard energy of 70 eV.
o Set the mass range to be scanned (e.g., m/z 40-400).

o Sample Introduction: Introduce the sample into the ion source. For a liquid sample, this is
typically done via direct injection or through a gas chromatograph (GC-MS).
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o Data Acquisition: Acquire the mass spectrum.
e Data Analysis:

o lIdentify the molecular ion peak (M*). Note the isotopic pattern for bromine (*°Br and 81Br
are in an approximate 1:1 ratio).

o Identify the major fragment ions and propose their structures.

Visualizations
The following diagrams illustrate the logical workflows for the spectroscopic analyses
described.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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